2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile
Description
Properties
Molecular Formula |
C12H8Br2N2O |
|---|---|
Molecular Weight |
356.01 g/mol |
IUPAC Name |
2-(3,8-dibromo-5-methoxyquinolin-6-yl)acetonitrile |
InChI |
InChI=1S/C12H8Br2N2O/c1-17-12-7(2-3-15)4-10(14)11-9(12)5-8(13)6-16-11/h4-6H,2H2,1H3 |
InChI Key |
LFMLUPHFVQMEPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=NC2=C(C=C1CC#N)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile may exhibit significant cytotoxic effects against various cancer cell lines. For instance, preliminary studies suggest that compounds with similar structures demonstrate high levels of antimitotic activity against human tumor cells, indicating that this compound could be a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific biological targets involved in cancer cell proliferation. Interaction studies are crucial for elucidating its therapeutic potential and optimizing the compound's structure for enhanced activity. The presence of both a methoxy group and a nitrile enhances its solubility and interaction capabilities within biological systems .
Material Sciences
Chemical Probes
The compound can serve as a chemical probe in biological research, particularly in studies exploring the interactions between small molecules and proteins. Its unique structure allows it to be utilized in high-throughput screening assays aimed at identifying new drug candidates or understanding the mechanisms of existing drugs .
Synthesis and Versatility
The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance its properties further. This versatility makes it an attractive candidate for developing new materials with tailored functionalities in various applications, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related heterocyclic nitriles, focusing on core aromatic systems, substituent effects, and functional groups.
Table 1: Structural Comparison
Key Differences :
- Core Structure: The quinoline core (nitrogen-containing bicyclic system) in the target compound contrasts with the coumarin-based (oxygen-containing lactone) and benzonitrile systems in compound 10 .
Physical and Spectroscopic Properties
Data from analogous compounds provide insights into expected properties.
Table 2: Comparative Physicochemical Data
Analysis :
- The high melting point of compound 10 is attributed to strong intermolecular hydrogen bonding from amino groups, absent in the brominated target compound.
- Both compounds exhibit nitrile IR stretches near 2200 cm⁻¹, confirming the presence of CN groups.
- Bromine’s hydrophobicity likely reduces the target compound’s solubility compared to compound 10.
Reactivity Contrasts :
- Bromine substituents in the target compound may facilitate electrophilic aromatic substitution or Suzuki coupling, whereas compound 10’s amino and ethoxy groups enable nucleophilic reactions or hydrogen-bond-directed crystallization.
Biological Activity
2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile is a synthetic organic compound notable for its unique quinoline structure, which includes two bromine atoms and a methoxy group. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure is characterized by:
- Quinoline moiety : A bicyclic structure known for various pharmacological activities.
- Bromine substituents : These enhance lipophilicity and may increase biological activity.
- Methoxy group : This functional group can influence the compound's reactivity and biological interactions.
- Nitrile functional group : Attached to the acetonitrile backbone, potentially enhancing reactivity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer effects against various cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The presence of halogen atoms in the structure is often correlated with increased potency against cancer cell lines due to enhanced electron-withdrawing properties.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | TBD | |
| 2-Bromoquinoline | MCF-7 | 15.0 | |
| 8-Hydroxyquinoline | A549 | 10.0 |
The mechanisms through which this compound exerts its anticancer effects may include:
- Inhibition of Cell Proliferation : Similar quinoline derivatives have shown significant inhibition of cell growth in vitro.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Some studies indicate that quinoline derivatives can induce cell cycle arrest at specific phases, leading to reduced tumor growth.
Case Studies
Several studies have highlighted the efficacy of quinoline derivatives in cancer treatment:
- Study on HeLa Cells : A recent study demonstrated that a related compound exhibited an IC50 value of approximately 10 µM against HeLa cells, suggesting strong anticancer potential .
- MCF-7 Cell Line Evaluation : Another investigation found that a structurally similar derivative had an IC50 value of 15 µM against MCF-7 cells, indicating effective cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Electron-Withdrawing Groups : The presence of bromine and methoxy groups enhances the compound's activity by increasing electron deficiency, which is crucial for interaction with biological targets.
- Hydrophobicity : The bromine substituents contribute to the hydrophobic character of the molecule, improving membrane permeability and cellular uptake.
Potential Applications
Given its promising biological activity, this compound could be explored for applications in:
- Anticancer Drug Development : Further investigations into its mechanism could lead to novel therapeutic agents for various cancers.
- Targeted Therapy : Its unique structure may allow for modifications aimed at enhancing selectivity towards specific cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
